molecular formula C8H10Cl3NO B13646606 (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13646606
M. Wt: 242.5 g/mol
InChI Key: ODORLEGBXAZGAN-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties and is often studied for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination with a suitable amine, such as (S)-2-aminoethanol, under acidic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Lacks the dichloro substitution on the phenyl ring.

    2-Amino-2-(3-chlorophenyl)ethanol: Contains only one chlorine atom on the phenyl ring.

    2-Amino-2-(4-chlorophenyl)ethanol: Chlorine atom is positioned differently on the phenyl ring.

Uniqueness

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dichloro substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-dichlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

InChI Key

ODORLEGBXAZGAN-DDWIOCJRSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@@H](CO)N.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CO)N.Cl

Origin of Product

United States

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